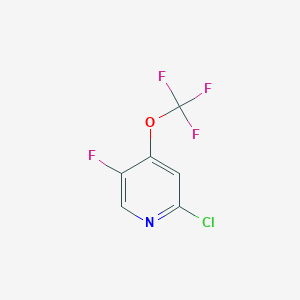![molecular formula C26H49NNaO10P B13147034 L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt is a complex organic compound derived from L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by its unique structure, which includes two long-chain fatty acid esters and a phosphate group. It is primarily used in biochemical and pharmaceutical research due to its potential neuroprotective and therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt typically involves the esterification of L-serine with decanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the phosphate group, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
科学的研究の応用
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and membrane dynamics.
Medicine: Research has shown its potential in treating neurological disorders, such as Alzheimer’s disease and epilepsy, due to its neuroprotective properties.
Industry: It is utilized in the development of pharmaceuticals and as an additive in cosmetic formulations for its beneficial effects on skin health.
作用機序
The mechanism of action of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt involves its interaction with various molecular targets and pathways. It acts as a neuroprotective agent by modulating neurotransmitter synthesis and release, enhancing cerebral blood flow, and reducing inflammation. The compound’s effects are mediated through the activation of glycine receptors and upregulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which play crucial roles in neuroprotection and anti-inflammatory responses.
類似化合物との比較
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt can be compared with other similar compounds, such as:
L-Serine, (2R)-2-(dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl-L-serine: This compound has a similar structure but different fatty acid chains, which may affect its biological activity.
L-Serine, (2R)-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-[(1-oxooctadecyl)oxy]propylhydrogen phosphate (ester): Another structurally related compound with variations in the fatty acid components, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of fatty acid esters and phosphate group, which confer unique neuroprotective and therapeutic properties not found in other similar compounds.
特性
分子式 |
C26H49NNaO10P |
|---|---|
分子量 |
589.6 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 |
InChIキー |
MNHRZRUSKRPBDA-RFPXDPOKSA-M |
異性体SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


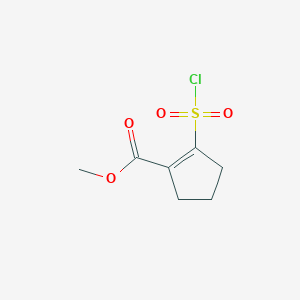
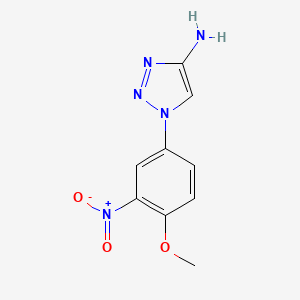
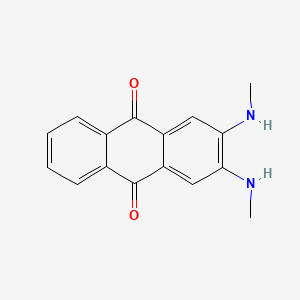
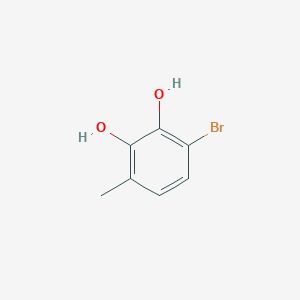

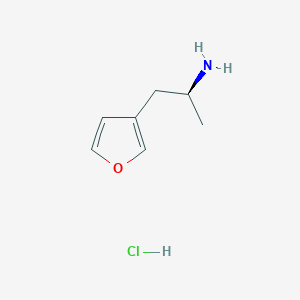




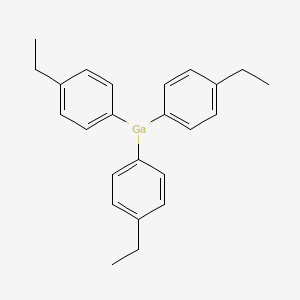

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
